molecular formula C19H16N2O5S B3013104 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate CAS No. 877635-55-7

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate

Cat. No.: B3013104
CAS No.: 877635-55-7
M. Wt: 384.41
InChI Key: OVGWDLMJFJAXEP-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate is a chemical compound designed for pharmacological and biochemical research. It belongs to a class of 4-oxo-4H-pyran derivatives that have demonstrated significant biological activity in scientific studies. This structural family has been identified as a source of functional antagonists for the apelin (APJ) receptor, a G-protein-coupled receptor that is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease . Compounds based on the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl scaffold, such as the well-characterized ML221, exhibit potent and selective antagonism at the APJ receptor in cell-based assays, showing substantial selectivity over related receptors like the angiotensin II type 1 (AT1) receptor . Furthermore, structurally related pyran derivatives have shown promising anti-inflammatory properties by inhibiting inflammatory mediator production through the suppression of key signaling pathways, including Syk/Src kinase activation and subsequent NF-κB nuclear translocation . This compound is closely related to commercial research chemicals available through specialty suppliers, confirming its relevance to the research community . It is offered strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-24-14-6-4-13(5-7-14)18(23)26-17-11-25-15(10-16(17)22)12-27-19-20-8-3-9-21-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGWDLMJFJAXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be introduced via a cyclocondensation reaction involving sulfur-containing reagents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring.

    Substitution: Various substitution reactions can occur, especially at the ethoxybenzoate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and nucleophiles are typically employed under mild to moderate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to specific sites, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural Features and Molecular Data

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS) Substituent on Benzoate Molecular Formula Molecular Weight Key Features
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate (Target) 4-ethoxy C₂₀H₁₈N₂O₅S (inferred) ~406.4 (estimated) Ethoxy group enhances lipophilicity; potential for CNS activity due to moderate polarity.
ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) 4-nitro C₁₈H₁₃N₃O₆S 403.4 Nitro group (electron-withdrawing) enhances receptor binding; used as APJ antagonist in neuroprotection studies.
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate (877637-29-1) 2-phenylacetyl C₁₈H₁₄N₂O₄S 354.4 Phenyl group increases hydrophobicity; may reduce solubility compared to benzoate esters.
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate (877637-77-9) 4-morpholinosulfonyl C₂₁H₁₉N₃O₇S₂ 489.5 Sulfonyl and morpholine groups add polarity; potential for improved aqueous solubility.
4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate (896017-15-5) 2-phenoxypropionyl + thiadiazole-thiophene C₂₂H₁₇N₃O₆S₃ 515.6 Thiadiazole-thiophene moiety suggests antimicrobial or anticancer potential; high molecular weight may limit bioavailability.
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (877635-98-8) 3,4-diethoxy C₂₂H₂₂N₂O₆S 442.5 Diethoxy groups increase lipophilicity; may enhance blood-brain barrier penetration.

Substituent Effects on Properties

  • Electron-Donating vs. In contrast, the 4-nitro group in ML221 is strongly electron-withdrawing, which may enhance binding affinity to targets like the APJ receptor by polarizing the aromatic ring .
  • Lipophilicity and Solubility: The 2-phenylacetyl substituent (CAS 877637-29-1) increases hydrophobicity, likely reducing aqueous solubility compared to the target compound’s ethoxybenzoate .
  • Biological Activity: ML221 demonstrates neuroprotective effects in rat models via APJ antagonism, suggesting the target compound (with a similar pyranone-pyrimidine scaffold) may share mechanistic pathways . The thiadiazole-thiophene analog (CAS 896017-15-5) implies expanded heterocyclic diversity, often linked to antimicrobial or kinase-inhibiting activity .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure, characterized by a pyran ring fused with a pyrimidine moiety, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4SC_{18}H_{18}N_2O_4S, with a molecular weight of approximately 382.43 g/mol. The presence of functional groups such as carbonyl, sulfur, and nitrogen contributes to its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown potential against various bacterial strains.
  • Antidiabetic Properties : Some related compounds have been investigated for their ability to modulate glucose metabolism.
  • Cardiovascular Effects : The compound acts as a functional antagonist of the apelin receptor, which is crucial for cardiovascular homeostasis .

The mechanism of action involves the interaction with specific molecular targets, primarily through receptor antagonism. For instance, it has been shown to selectively inhibit the apelin/APJ receptor pathway, which plays a vital role in cardiovascular regulation and energy metabolism . The compound exhibits over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications.

Table 1: Summary of Biological Activities

Compound Biological Activity Mechanism
4-Oxo-6-(pyrimidin-2-ylthio)methyl derivativesAntimicrobialDisruption of bacterial cell walls
4-Oxo-6-(pyrimidin-2-ylthio)methyl analogsAntidiabeticModulation of insulin signaling pathways
ML221 (related compound)Apelin receptor antagonistInhibition of apelin signaling in cardiovascular systems

Key Research Findings

  • Cardiovascular Studies : Research has demonstrated that ML221, a related compound, effectively inhibits the apelin receptor, impacting cardiovascular function and energy metabolism .
  • Antimicrobial Efficacy : Studies on derivatives have reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Diabetes Research : Investigations into structural analogs reveal promising antidiabetic effects through enhanced insulin sensitivity .

Synthesis and Development

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran typically involves multi-step organic reactions, including cyclization under controlled conditions. Key reagents used include palladium or copper catalysts in solvents like DMF or DCM .

Synthetic Route Example

  • Step 1 : Formation of the pyran ring through condensation reactions.
  • Step 2 : Introduction of the pyrimidine moiety via nucleophilic substitution.
  • Step 3 : Esterification with ethoxybenzoic acid to yield the final product.

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